![molecular formula C10H11N5O2S B2621115 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine CAS No. 1257549-48-6](/img/structure/B2621115.png)
5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine
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Overview
Description
5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 has been extensively studied for its anti-angiogenic properties and its potential as a cancer treatment.
Scientific Research Applications
Synthesis of Novel Metal Complexes
This compound has been used in the synthesis of novel metal complexes . A novel metal complex was synthesized using freshly prepared 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline ligand with Zn (II) sulphate heptahydrate in a 1:1 molar ratio . The ligand and the complex were characterized using different spectroscopic techniques, and the complex was assigned a distorted square pyramidal geometry .
Biological Perspective Exploration
The synthesized complex has been used for biological perspective exploration . DNA binding assays and antibacterial activity were used to assess the biological perspectives for the synthesized complex . The interaction of the Zn (II) complex with CT-DNA was investigated using Fluorescence Spectroscopy, viscosity measurement, and adsorption measurement .
Antibacterial Activity Study
The synthesized complex has shown antibacterial activity . A comparative in vitro antibacterial activity study against Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus strains were studied with free ligand and Zn (II) metal complex .
Computational Studies
The synthesized complex has been used for computational studies . The stable geometry of the complex was established through computational simulation utilizing density functional theory .
ADMET Analysis
The ADMET characteristics of the complex and ligand were assessed using ADMET analysis . The in-silico ADMET properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the Lipinski criteria .
Fungicidal Activity
A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) in a greenhouse indicated that compounds 4a (EC 50 = 4.69 mg/L) and 4f (EC 50 = 1.96 mg/L) exhibited excellent fungicidal activities .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with dna and have shown antibacterial activity .
Mode of Action
It has been suggested that similar compounds may interact with dna .
Biochemical Pathways
Similar compounds have been known to exhibit antibacterial activity, suggesting they may interfere with bacterial biochemical pathways .
Result of Action
Similar compounds have shown antibacterial activity, suggesting they may inhibit bacterial growth .
properties
IUPAC Name |
5-nitro-2-N-(2-thiophen-2-ylethyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c11-9-8(15(16)17)6-13-10(14-9)12-4-3-7-2-1-5-18-7/h1-2,5-6H,3-4H2,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEICSEVHRZSIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine |
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